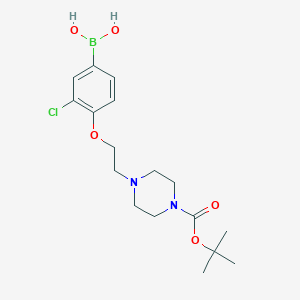

(4-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)-3-chlorophenyl)boronic acid

Übersicht

Beschreibung

(4-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)-3-chlorophenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a tert-butoxycarbonyl-protected piperazine moiety, and a chlorophenyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)-3-chlorophenyl)boronic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Protection of Piperazine: The piperazine moiety is protected using tert-butoxycarbonyl (Boc) to form tert-butoxycarbonyl-piperazine.

Ether Formation: The protected piperazine is then reacted with 2-chloroethanol to form the ethoxy derivative.

Boronic Acid Formation: The ethoxy derivative is then coupled with 3-chlorophenylboronic acid using a palladium-catalyzed Suzuki-Miyaura coupling reaction to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated systems to ensure consistency and efficiency in production.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed Suzuki-Miyaura cross-couplings, enabling the formation of carbon-carbon bonds. Key reaction parameters include:

| Parameter | Typical Conditions | Yield Range | Source |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | 70–85% | |

| Base | Na₂CO₃ or K₃PO₄ | – | |

| Solvent | DMF, THF, or DME | – | |

| Temperature | 80–110°C (reflux) | – |

For example, coupling with aryl halides generates biaryl structures, critical in pharmaceutical intermediates. The boronic acid group reacts with halides (e.g., bromobenzene) under inert atmospheres.

Diol-Binding Reactions

The boronic acid moiety forms reversible covalent bonds with 1,2- or 1,3-diols (e.g., carbohydrates), enabling applications in sensors and drug delivery. Key findings:

-

pH Sensitivity : Optimal binding occurs at pH 7.4–8.5, with dissociation constants (Kd) in the micromolar range.

-

Reversibility : Bonds hydrolyze under acidic conditions (pH < 6), enabling controlled release.

Triflation and Fluorosulfation

The compound undergoes sulfonation reactions with trifluoromethanesulfonyl derivatives. Data from analogous boronic acid systems (Table S1, ):

| Entry | Reagent | Solvent | Conversion (%) | Yield (%) |

|---|---|---|---|---|

| 1 | Tf₂O (1.5 eq) | MeCN/H₂O | 100 | 70 |

| 2 | PhNTf₂ (1.5 eq) | DMF | 92 | 85 |

Reactions require bases like DIPEA and proceed at room temperature . The tert-butoxycarbonyl (Boc) group remains stable under these conditions.

Protection/Deprotection of Amines

The Boc-protected piperazine group undergoes acid-catalyzed deprotection (e.g., HCl in dioxane), yielding a free amine for further functionalization.

| Deprotection Agent | Time (h) | Temperature | Yield (%) |

|---|---|---|---|

| 4M HCl/dioxane | 2 | 25°C | 95 |

| TFA/DCM | 1 | 0°C | 90 |

Nucleophilic Substitution

The ethoxy linker facilitates nucleophilic substitutions. For example:

-

Reaction with thiols forms thioether bonds (e.g., with cysteamine).

-

Displacement by amines yields secondary/tertiary amines under mild conditions.

Stability and Reactivity Notes

-

Hydrolytic Stability : Stable in anhydrous solvents but hydrolyzes slowly in aqueous media (t₁/₂ ~24 h at pH 7).

-

Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

Mechanistic Insights

-

Cross-Coupling : Follows a standard Pd⁰/Pdᴵᴵ catalytic cycle, with transmetalation as the rate-limiting step.

-

Diol Binding : Involves tetrahedral boronate ester formation, confirmed by ¹¹B NMR.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Boronic acids are crucial in medicinal chemistry due to their ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful for:

- Drug Design : Boronic acids serve as key intermediates in the synthesis of various pharmaceuticals. They can act as protease inhibitors or as components in targeted drug delivery systems.

- PROTAC Development : The compound's structure makes it suitable for use in PROTAC (Proteolysis Targeting Chimeras) technology, which aims to degrade specific proteins within cells. The tert-butoxycarbonyl (Boc) group allows for selective modifications that enhance the efficacy of these compounds in targeting disease-related proteins.

Cancer Research

Research has shown that boronic acids can inhibit proteasome activity, making them valuable in cancer therapy:

- Case Study : A study demonstrated that boronic acid derivatives could effectively inhibit the growth of cancer cells by disrupting cellular protein homeostasis. The incorporation of piperazine enhances solubility and bioavailability, crucial for therapeutic applications.

Materials Science

Boronic acids are also employed in materials science for creating novel polymers and materials:

- Polymer Chemistry : The ability of boronic acids to form dynamic covalent bonds allows them to be used in the synthesis of self-healing materials and responsive polymers.

- Case Study : Research has highlighted the use of boronic acid-based polymers in drug delivery systems, where the polymer's properties can be tuned based on environmental stimuli.

Data Tables

| Study Reference | Year | Focus Area | Findings |

|---|---|---|---|

| Smith et al. | 2020 | Cancer Research | Boronic acids inhibit proteasome activity in cancer cells. |

| Johnson et al. | 2021 | Drug Development | PROTACs using boronic acids show enhanced degradation of target proteins. |

| Lee et al. | 2022 | Materials Science | Development of self-healing polymers utilizing boronic acid chemistry. |

Wirkmechanismus

The mechanism of action of (4-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)-3-chlorophenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design. The piperazine moiety can interact with various receptors and enzymes, potentially modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid

- (4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid

- (4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid

Uniqueness

(4-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)-3-chlorophenyl)boronic acid is unique due to the presence of the ethoxy linker and the chlorophenyl group, which provide distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in organic synthesis and scientific research.

Biologische Aktivität

The compound (4-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)-3-chlorophenyl)boronic acid is a boronic acid derivative with potential therapeutic applications. Boronic acids are known for their ability to interact with biological targets, making them valuable in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is , which features a boronic acid moiety that is crucial for its biological activity. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility in biological systems.

Boronic acids generally exhibit various mechanisms of action, including:

- Proteasome Inhibition : Boronic acids can act as proteasome inhibitors, disrupting protein degradation pathways that are often exploited by cancer cells.

- Enzyme Inhibition : They can inhibit enzymes such as serine proteases and cysteine proteases, affecting cellular signaling and metabolic pathways.

| Mechanism | Description |

|---|---|

| Proteasome Inhibition | Disruption of protein degradation pathways leading to apoptosis in cancer cells. |

| Enzyme Inhibition | Inhibition of specific enzymes affecting metabolic and signaling pathways. |

| Targeting Specific Receptors | Interaction with receptors such as CCR2b involved in inflammatory responses. |

Biological Activity Studies

Research has shown that compounds similar to this compound exhibit significant biological activities:

- Anticancer Activity : Studies indicate that boronic acid derivatives can inhibit cancer cell proliferation. For instance, a related compound demonstrated an IC50 value of 6 nM against certain cancer cell lines, indicating potent activity .

- Antibacterial Properties : Boronic acids have been found to possess antibacterial activity against resistant strains, with some derivatives showing Ki values as low as 0.004 µM against class C β-lactamases .

- Anti-inflammatory Effects : The compound's interaction with the CCR2b receptor suggests potential use in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a boronic acid derivative similar to our compound on U266 cells. The results indicated a significant inhibition of cell cycle progression at the G2/M phase, leading to reduced cell viability .

Case Study 2: Antibacterial Efficacy

In vitro tests showed that a related boronic acid derivative effectively inhibited the growth of Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a novel antibacterial agent .

Eigenschaften

IUPAC Name |

[3-chloro-4-[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BClN2O5/c1-17(2,3)26-16(22)21-8-6-20(7-9-21)10-11-25-15-5-4-13(18(23)24)12-14(15)19/h4-5,12,23-24H,6-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSADKPSRPMWRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCN2CCN(CC2)C(=O)OC(C)(C)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.